2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate
Overview
Description
2-Ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate is a complex organic compound featuring a pyridine ring substituted with a sulfanyl group and a 5-methyl-1H-1,2,4-triazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 6-chloropyridine-3-carboxylate with 5-methyl-1H-1,2,4-triazol-3-thiol under appropriate conditions to introduce the sulfanyl group. Subsequent esterification with ethoxyethanol completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation may yield carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can lead to the formation of different pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound may serve as a precursor for the development of new drugs, especially those targeting infections or inflammation.
Industry: It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The sulfanyl group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The triazole ring may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
2-Ethoxyethyl 6-[(4-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate
2-Ethoxyethyl 6-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]pyridine-3-carboxylate
2-Ethoxyethyl 6-[(5-methyl-1H-1,2,3-triazol-4-yl)sulfanyl]pyridine-3-carboxylate
Uniqueness: The presence of the 5-methyl-1H-1,2,4-triazol group distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
This detailed overview provides a comprehensive understanding of 2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-19-6-7-20-12(18)10-4-5-11(14-8-10)21-13-15-9(2)16-17-13/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMXXUVIVIPRRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CN=C(C=C1)SC2=NNC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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